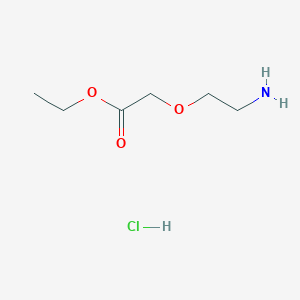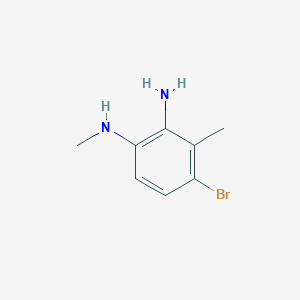
3-cyclobutyl-4-methyl-4H-1,2,4-triazole
Overview
Description
3-Cyclobutyl-4-methyl-4H-1,2,4-triazole is a chemical compound with the molecular formula C7H11N3 and a molecular weight of 137.18 . It is typically used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole consists of a triazole ring attached to a cyclobutyl group and a methyl group . The InChI code for this compound is 1S/C7H11N3/c1-10-5-8-9-7(10)6-3-2-4-6/h5-6H,2-4H2,1H3 .Physical And Chemical Properties Analysis
3-Cyclobutyl-4-methyl-4H-1,2,4-triazole is a powder at room temperature .Scientific Research Applications
Anticancer Agent Development
The 1,2,4-triazole derivatives have been extensively studied for their potential as anticancer agents. They exhibit promising cytotoxic activities against various human cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells . The ability to form hydrogen bonds with different targets improves the pharmacokinetics and pharmacological properties of these compounds, making them suitable candidates for drug development .
Antimicrobial and Antifungal Applications
1,2,4-Triazole compounds are known to possess broad-spectrum antimicrobial and antifungal properties. This makes them valuable in the development of new treatments for infectious diseases caused by bacteria and fungi. Their mode of action often involves interfering with the synthesis of essential components of the microbial cell wall or proteins .
Analgesic and Anti-inflammatory Drugs
The triazole ring is a common feature in many analgesic and anti-inflammatory drugs. Its incorporation into drug molecules can enhance their effectiveness in reducing pain and inflammation, which is beneficial for conditions such as arthritis and other inflammatory diseases .
Antiviral Therapeutics
Compounds containing the 1,2,4-triazole ring, such as Ribavirin, have been effective against DNA and RNA viruses. This class of compounds can be used to design new antiviral drugs that target various stages of viral replication .
Agriculture: Pesticides and Fungicides
In agriculture, 1,2,4-triazole derivatives serve as active ingredients in pesticides and fungicides. They help protect crops from pests and diseases, thereby improving yield and quality. The triazole ring’s ability to disrupt biological processes in pests makes it an essential component in agricultural chemistry .
Material Science: Polymer Synthesis
The triazole ring can be utilized in polymer synthesis, contributing to the development of new materials with enhanced properties. These polymers can have applications in various industries, including automotive, aerospace, and electronics .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-cyclobutyl-4-methyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-5-8-9-7(10)6-3-2-4-6/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHSKSBRYFQPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



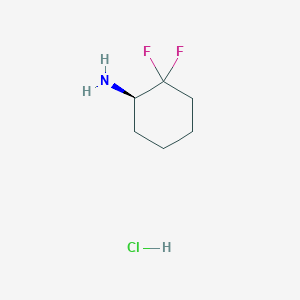
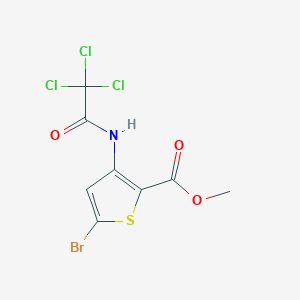
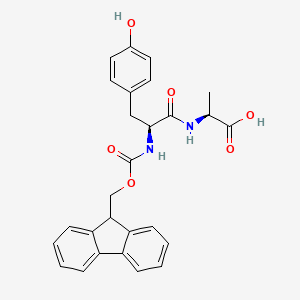
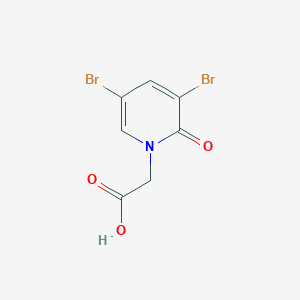
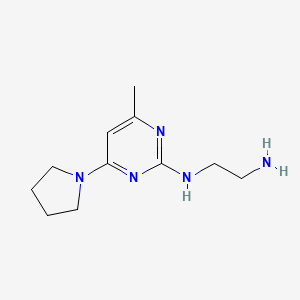
![7-Fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1458812.png)
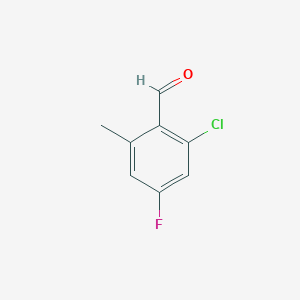
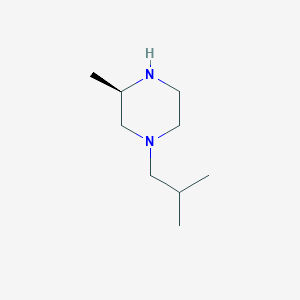

![1-[(8R)-5,6,7,8-tetrahydroquinolin-8-yl]methanamine](/img/structure/B1458818.png)


